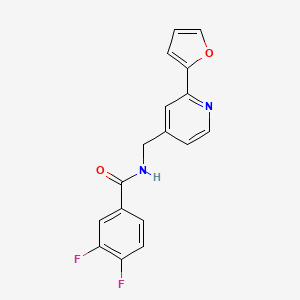

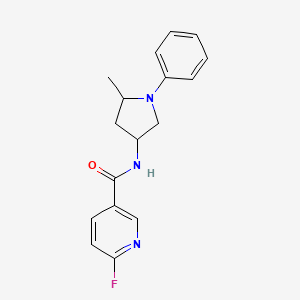

6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide” is a fluorinated compound . Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials due to their interesting and unusual physical, chemical, and biological properties .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The presence of fluorine atoms in the structure contributes to the compound’s unique properties .Aplicaciones Científicas De Investigación

Stereochemistry and Pharmacological Profile Enhancement

6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide, through its structural analogs based on the pyrrolidin-2-one pharmacophore, has shown significant interest for its potential in facilitating memory processes and attenuating cognitive function impairment associated with various conditions such as head traumas, stroke, age, and age-related pathologies. Research focusing on the stereochemistry of related compounds like (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide and (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide has demonstrated that the configuration of stereocenters is directly linked to the biological properties of the respective enantiomers. This suggests that studying the stereochemistry of this compound could enhance its pharmacological profile (Veinberg et al., 2015).

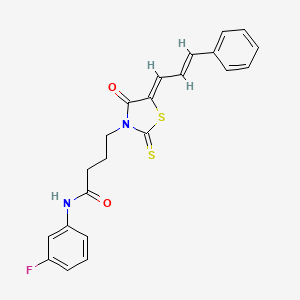

Contributions to Fluorine Chemistry in Cancer Treatment

Developments in fluorine chemistry have contributed to the more precise use of fluorinated compounds, like 5-Fluorouracil, in cancer treatment. This research can provide insights into how this compound could be utilized or modified for enhanced efficacy in cancer therapy. Understanding the mechanisms by which fluorinated compounds interact with DNA and RNA, as well as their effects on various cellular processes, could be invaluable for developing new treatment strategies (Gmeiner, 2020).

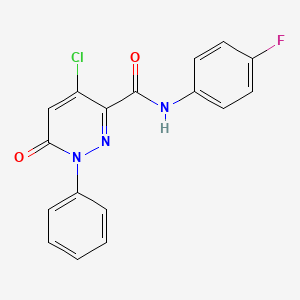

Exploration of MTHFR Polymorphisms

The exploration of MTHFR polymorphisms in the context of antifolate and fluoropyrimidine therapies could offer a new perspective on how this compound may be utilized in personalized medicine. Understanding the genetic factors that influence the efficacy and toxicity of fluoropyrimidine agents could help in tailoring treatments to individual patients' genetic profiles, potentially improving outcomes (De Mattia & Toffoli, 2009).

Investigating Microbial Degradation

Research into the microbial degradation of polyfluoroalkyl chemicals provides a foundation for studying the environmental fate and potential biodegradability of this compound. Understanding how these compounds break down in the environment or within biological systems could inform their safe use and disposal, minimizing environmental impact (Liu & Avendaño, 2013).

Fluoropyrimidine Toxicity

The toxicities associated with oral fluoropyrimidines in cancer treatment, such as gastrointestinal toxicity, neurotoxicity, and cardiotoxicity, provide a cautionary context for the use of fluorinated compounds like this compound. Research in this area could help in identifying potential toxicities early in the drug development process and in developing strategies to mitigate these effects, ensuring safer therapeutic applications (Macdonald, 1999).

Mecanismo De Acción

Target of Action

It is suggested that it may have a role in imaging regional lymph node metastasis in melanoma .

Mode of Action

It is used as a PET radiotracer for imaging regional lymph node metastasis in melanoma . The compound is administered either subcutaneously at the tumor site or in the lateral tail vein .

Biochemical Pathways

It is used as a pet radiotracer, suggesting it may be involved in pathways related to imaging and detection of melanoma metastasis .

Result of Action

The compound is used as a PET radiotracer for imaging regional lymph node metastasis in melanoma . The results of its action depend on the method of administration. When administered subcutaneously at the tumor site, it correctly identified 100% of positive PLNs with no false-positive results .

Propiedades

IUPAC Name |

6-fluoro-N-(5-methyl-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O/c1-12-9-14(11-21(12)15-5-3-2-4-6-15)20-17(22)13-7-8-16(18)19-10-13/h2-8,10,12,14H,9,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDILJBJNHOLLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C2=CC=CC=C2)NC(=O)C3=CN=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2825808.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2825809.png)

![2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2825813.png)

![2,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2825815.png)

![2-((3-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2825822.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2825826.png)